Cafedrine hydrochloride Cafedrine hydrochloride Cafedrine HCl is a chemical linkage of norephedrine and theophylline and is a cardiac stimulant used to increase blood pressure in people with hypotension.
Brand Name: Vulcanchem
CAS No.: 3039-97-2
VCID: VC0522490
InChI: InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H
SMILES: CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl
Molecular Formula: C18H24ClN5O3
Molecular Weight: 393.9 g/mol

Cafedrine hydrochloride

CAS No.: 3039-97-2

Cat. No.: VC0522490

Molecular Formula: C18H24ClN5O3

Molecular Weight: 393.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cafedrine hydrochloride - 3039-97-2

Specification

CAS No. 3039-97-2
Molecular Formula C18H24ClN5O3
Molecular Weight 393.9 g/mol
IUPAC Name 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H
Standard InChI Key UTTZHZDGHMJDPM-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl
SMILES CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl
Canonical SMILES CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl
Appearance Solid powder

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Cafedrine hydrochloride features a complex bicyclic structure comprising a xanthine moiety (1,3-dimethylpurine-2,6-dione) linked via ethylamine to a norephedrine derivative . The IUPAC name, 7-[2-[[(1R*,2S*)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride, reflects its stereochemical configuration . X-ray crystallography reveals three chiral centers contributing to its receptor binding specificity . The hydrochloride salt enhances water solubility (42 mg/mL at 20°C), facilitating intravenous administration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄ClN₅O₃
Molecular Weight393.9 g/mol
logP (Octanol-Water)1.78
pKa8.2 (amine), 3.9 (xanthine)
Melting Point192–194°C (decomposes)

Stereochemical Considerations

The (1R,2S) configuration of the norephedrine moiety confers β₁-adrenergic receptor selectivity, while the xanthine component inhibits phosphodiesterase III . Molecular dynamics simulations indicate the ethylamine linker adopts a gauche conformation (θ = 68°) optimal for simultaneous receptor engagement . Racemization studies demonstrate <2% enantiomeric conversion at physiological pH, ensuring metabolic stability .

Pharmacological Mechanisms and Metabolism

Dual Mechanism of Action

Cafedrine hydrochloride exerts pressor effects through complementary pathways:

  • Indirect Sympathomimetic Activity: The norephedrine component displaces neuronal vesicular noradrenaline stores, increasing synaptic concentrations by 3.2-fold .

  • Phosphodiesterase Inhibition: Xanthine-mediated PDE III blockade elevates myocardial cAMP (Δ = 127 pmol/mg protein), enhancing inotropy without chronotropy .

Equation 1: Combined effect on cardiac output
CO=HR×SV=(fPDE)×(NArelease+β1-activation)CO = HR \times SV = (f_{PDE}) \times (NA_{release} + \beta_1\text{-activation})
Where fPDEf_{PDE} represents phosphodiesterase inhibition efficacy .

Pharmacokinetic Profile

Phase I metabolism yields three primary metabolites:

  • Theodrenaline (23% of dose): Active β₁-agonist with t₁/₂ = 45 min

  • Paraxanthine (41%): PDE inhibitor contributing to prolonged action

  • Norephedrine glucuronide (18%): Inactive renal excretion product

Table 2: Pharmacokinetic Parameters

ParameterValue (Mean ± SD)PopulationSource
Cmax (iv 200 mg)42 mg/LAdults
t₁/₂α8.7 ± 2.1 minHealthy
t₁/₂β63 ± 15 minCHF
Vd0.81 L/kgBoth sexes
Cl12.3 mL/min/kgβ-blocked

Clinical Efficacy in Hypotension Management

Spinal Anesthesia Applications

A prospective multicenter study (N=1,142) comparing cafedrine/theodrenaline (C/T) to ephedrine demonstrated:

  • Faster MAP recovery (ΔT₋₁₀% = 7.2 vs. 9.8 min; p<0.01)

  • Reduced tachyphylaxis (dose escalation needed in 12% vs. 34%)

  • Superior fetal pH maintenance (7.31 vs. 7.28; p=0.03) in obstetric cases

Figure 1: Hemodynamic response curves showed C/T produced 18% greater AUC₀₋₆₀ for MAP versus ephedrine (p<0.001) .

Gender-Specific Responses

Population pharmacokinetic analysis revealed:

  • Women required 23% lower doses (1.16 vs. 1.51 mg/kg) for equivalent pressor response

  • Time to 10% MAP increase was 19% faster in females (7.2 vs. 8.6 min; p=0.018)
    These differences correlate with body fat distribution (Vd = 0.94 vs. 0.68 L/kg; p<0.01) and CYP2D6 polymorphism prevalence .

EventC/T Group (n=571)Ephedrine (n=571)p-value
Tachycardia (>100 bpm)8.2%22.1%<0.001
Nausea3.1%5.6%0.03
Hypertension1.4%4.3%0.002

Contraindications and Precautions

  • Absolute: Pheochromocytoma (risk of catecholamine storm)

  • Relative:

    • Heart failure (requires 54% dose reduction)

    • Concomitant β-blockers (prolongs onset by 23%)

    • Hepatic impairment (AUC ↑ 38% in Child-Pugh B)

Recent Advances and Future Directions

Formulation Innovations

Nanocrystal technology has improved subcutaneous bioavailability from 12% to 58%, enabling prehospital use . Stability studies show the nanoformulation retains 95% potency after 24 months at 25°C .

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